
2-Bromo-5-methoxythiophene
Overview
Description
2-Bromo-5-methoxythiophene is a chemical compound with the molecular formula C5H5BrOS and a molecular weight of 193.06 . It is also known by its IUPAC name, 5-bromo-2-thienyl methyl ether .
Synthesis Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In a study, the products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene were analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methoxythiophene was analyzed using various spectroscopic techniques . The study found that the polymerization reaction mechanism occurred in multiple steps .Chemical Reactions Analysis
The autopolymerization reaction of 2-bromo-3-methoxythiophene was studied, and it was found that a side reaction of the autopolymerization reaction occurred . When the brominated alkoxythiophene was used as a monomer, hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .Physical And Chemical Properties Analysis
2-Bromo-5-methoxythiophene has a molecular weight of 193.06 . It is stored at -10 degrees and is in liquid form .Scientific Research Applications
Autopolymerization of 2-Bromo-3-Methoxythiophene
- Summary of the Application : The study of the physical and chemical properties of thiophene derivatives, including 2-Bromo-5-methoxythiophene, has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . In this particular study, the autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed .
- Methods of Application or Experimental Procedures : The products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene were analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .
- Results or Outcomes : The study found a side reaction of the autopolymerization reaction and estimated that the polymerization reaction mechanism occurred in multiple steps . When brominated alkoxythiophene was used as a monomer, hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group . The results provide useful information for the design of monomers via autopolymerization .
Transition Metal Catalyzed Synthesis of Thiophene-Based Polymers
- Summary of the Application : Thiophene-based conjugated polymers have exceptional optical and conductive properties, making them a center of attention for researchers . They have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc .
- Methods of Application or Experimental Procedures : The synthesis of these polymers often involves nickel- and palladium-based protocols . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far .
- Results or Outcomes : These methods have led to the synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Preparation of Poly (3,3′′′-dimethyl- (2,2′:5′,2′:5′,2′′′)tetrathiophene)
- Summary of the Application : 2-Bromo-3-methylthiophene was used in the preparation of poly (3,3′′′-dimethyl- (2,2′:5′,2′:5′,2′′′)tetrathiophene), a type of polymer .
- Methods of Application or Experimental Procedures : The specific methods of preparation are not detailed in the source .
- Results or Outcomes : The outcome of the process is the successful synthesis of the polymer .
Palladium(0) Catalyzed Suzuki Cross-Coupling Reaction
- Summary of the Application : The Suzuki reaction is a convenient method for C–C bond formations in organic molecules . In this research, novel derivatives of 2,5-dibromo-3-methylthiophene were synthesized via the Suzuki coupling reaction .
- Methods of Application or Experimental Procedures : The specific methods of preparation are not detailed in the source .
- Results or Outcomes : The synthesized compounds showed promising antibacterial activity against tested strains . Some compounds also showed potential antiurease activity .
Kumada Catalyst-Transfer Polycondensation
- Summary of the Application : Kumada catalyst-transfer polycondensation was used to synthesize regioregular poly{3-[(S)-(2-methylbutyloxy)methyl]thiophene} .
- Methods of Application or Experimental Procedures : The specific methods of preparation are not detailed in the source .
- Results or Outcomes : The outcome of the process is the successful synthesis of the polymer .
Safety And Hazards
The safety information for 2-Bromo-5-methoxythiophene indicates that it should be handled with care to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . It is also advised to ensure adequate ventilation and to avoid ingestion and inhalation .
Future Directions
The study of the physical and chemical properties of thiophene derivatives, including 2-Bromo-5-methoxythiophene, has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The results of the autopolymerization study provide useful information for the design of monomers via autopolymerization .
properties
IUPAC Name |
2-bromo-5-methoxythiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrOS/c1-7-5-3-2-4(6)8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPQXZDIPWYWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576215 | |
| Record name | 2-Bromo-5-methoxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxythiophene | |
CAS RN |
57070-77-6 | |
| Record name | 2-Bromo-5-methoxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



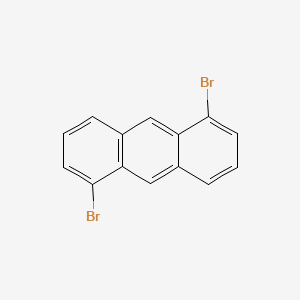
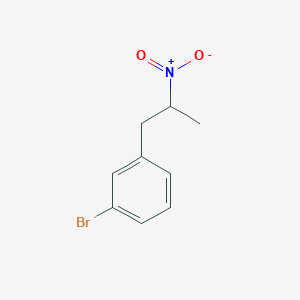
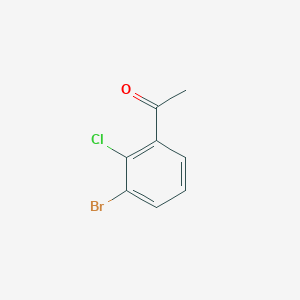
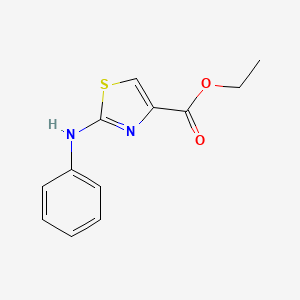
![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)
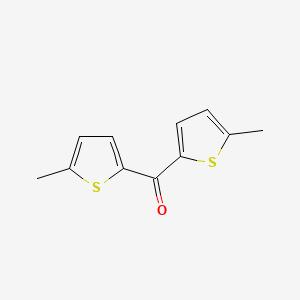
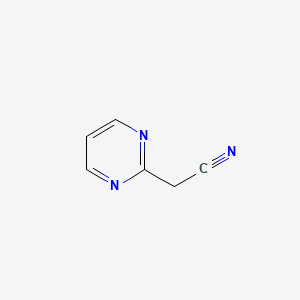
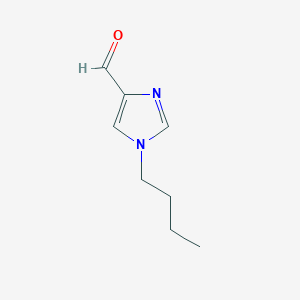
![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)
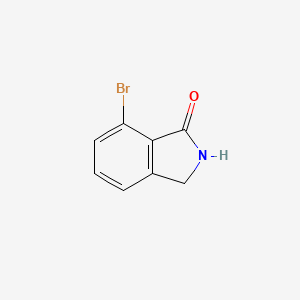
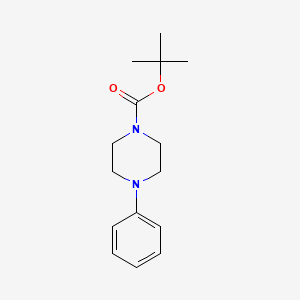
![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)
![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)
